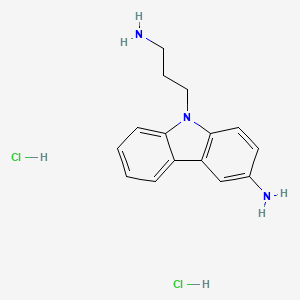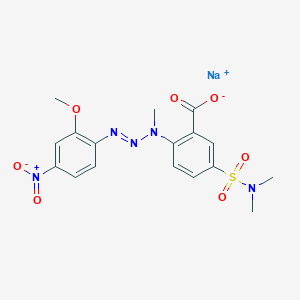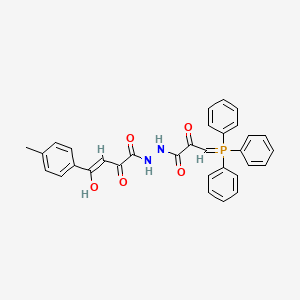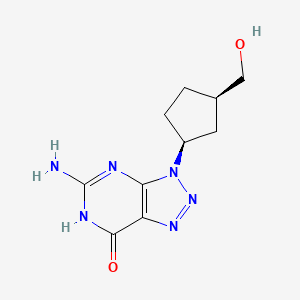
3-Amino-9H-carbazole-9-propylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-9H-carbazole-9-propylamine dihydrochloride: is a heterocyclic organic compound with the molecular formula C15H19Cl2N3 and a molecular weight of 312.23746 It is known for its unique structure, which includes a carbazole core substituted with an amino group and a propylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-9H-carbazole-9-propylamine dihydrochloride typically involves the reaction of carbazole derivatives with appropriate amines under controlled conditions. One common method includes the alkylation of 3-amino-9H-carbazole with propylamine, followed by the formation of the dihydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-9H-carbazole-9-propylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The carbazole core can undergo electrophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Various amine derivatives.
Substitution: Substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
3-Amino-9H-carbazole-9-propylamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-9H-carbazole-9-propylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and propylamine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carbazole core can intercalate with DNA, potentially affecting gene expression and cellular functions .
Comparación Con Compuestos Similares
3-Amino-9H-carbazole: Lacks the propylamine chain, leading to different chemical properties and applications.
9-Propyl-9H-carbazole: Lacks the amino group, affecting its reactivity and biological activity.
3-Nitro-9H-carbazole: Contains a nitro group instead of an amino group, leading to different chemical behavior.
Uniqueness: 3-Amino-9H-carbazole-9-propylamine dihydrochloride is unique due to the presence of both the amino group and the propylamine chain, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in scientific research .
Propiedades
Número CAS |
51788-31-9 |
|---|---|
Fórmula molecular |
C15H19Cl2N3 |
Peso molecular |
312.2 g/mol |
Nombre IUPAC |
9-(3-aminopropyl)carbazol-3-amine;dihydrochloride |
InChI |
InChI=1S/C15H17N3.2ClH/c16-8-3-9-18-14-5-2-1-4-12(14)13-10-11(17)6-7-15(13)18;;/h1-2,4-7,10H,3,8-9,16-17H2;2*1H |
Clave InChI |
ZWFNEUIANBRORY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2CCCN)C=CC(=C3)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine](/img/structure/B12706445.png)





